Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
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Overview
Description
Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is a chiral organophosphorus compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phosphoryl group attached to a chiral L-alanine moiety, along with perfluorophenoxy and phenoxy substituents. The combination of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate typically involves the reaction of a chiral L-alanine derivative with a phosphorylating agent. One common method includes the use of phosphorus-centered radicals, which are generated through photo-, electro-, or chemical oxidation/reduction of precursors . The reaction conditions often involve mild temperatures and the presence of radical initiators to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic amounts of inexpensive reagents like salicylic acid can promote efficient synthesis . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine or phosphite derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like CHCl3, radical initiators, and transition metal catalysts such as tetrakis(triphenylphosphine)palladium . Reaction conditions typically involve mild temperatures and controlled atmospheres to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include phosphinates, phosphinic amides, and phosphoramidates, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate involves the interaction of its phosphoryl group with biological targets. The phosphoryl group can participate in phosphoryl-transfer reactions, which are crucial for various biochemical processes . These reactions often involve the activation of nucleophiles and stabilization of leaving groups, facilitating the transfer of the phosphoryl group to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral organophosphorus compounds such as:
- Isopropyl methylphosphinate
- Neopentyl phosphonates
- Cyclopentyl phosphonates
Uniqueness
What sets Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate apart is its unique combination of perfluorophenoxy and phenoxy groups, which impart distinct chemical properties and enhance its reactivity and stability. This makes it particularly valuable in applications requiring high selectivity and efficiency.
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIILDBHEJQLACD-PAUNIHGJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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